molecular formula C20H20N4O3S B2610577 N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide CAS No. 941250-07-3

N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide

Cat. No.: B2610577
CAS No.: 941250-07-3
M. Wt: 396.47
InChI Key: VUVHFLFXZFFPFW-UHFFFAOYSA-N
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Description

N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzyl group, a cyano group, an ethylamino group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This is followed by further reactions to introduce the benzyl, ethylamino, and oxazole groups.

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, such as the fusion of aryl amines with ethyl cyanoacetate at elevated temperatures . This method is advantageous due to its simplicity and suitability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors like temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-benzyl substituted phenethylamines and cyanoacetamides, such as 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol .

Uniqueness

What sets N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-4-[4-cyano-5-(ethylamino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-3-22-20-18(13-21)23-19(27-20)16-9-11-17(12-10-16)28(25,26)24(2)14-15-7-5-4-6-8-15/h4-12,22H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHFLFXZFFPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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